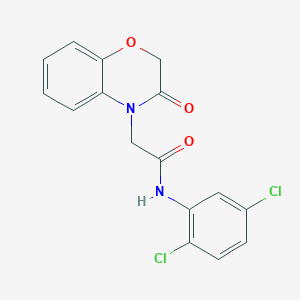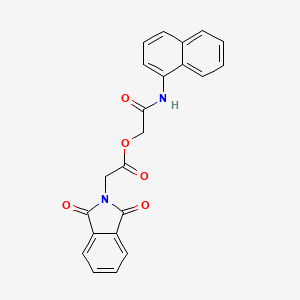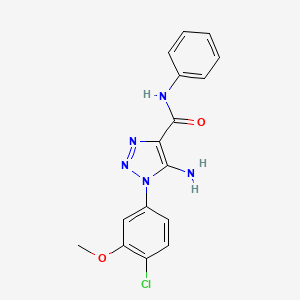![molecular formula C20H22ClN3OS B4705008 N-(4-chlorobenzyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4705008.png)
N-(4-chlorobenzyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea
Descripción general
Descripción
N-(4-chlorobenzyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as TAK-659 and is classified as a protein kinase inhibitor. The purpose of
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea involves the inhibition of protein kinases. This compound binds to the ATP-binding site of these kinases, preventing the transfer of phosphate groups to downstream targets. This inhibition results in the disruption of various cellular processes, leading to cell death or growth inhibition.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chlorobenzyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea in lab experiments is its potent inhibitory activity against several protein kinases. This allows researchers to study the effects of kinase inhibition on various cellular processes. However, one limitation of using this compound is its potential toxicity. In vitro studies have shown that this compound can induce apoptosis in normal cells at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-(4-chlorobenzyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea. One potential direction is the development of more selective inhibitors of specific protein kinases. This could lead to the development of more targeted therapies for various diseases. Another direction is the study of the effects of this compound on other cellular processes, such as autophagy and apoptosis. Finally, the potential use of this compound as an anti-inflammatory agent should be further explored.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea has been studied for its potential applications in scientific research. This compound is a potent inhibitor of several protein kinases, including BTK, ITK, and TXK. These protein kinases are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. Inhibition of these kinases has been shown to have therapeutic potential in the treatment of various diseases, including cancer and autoimmune disorders.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[4-(piperidine-1-carbonyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS/c21-17-8-4-15(5-9-17)14-22-20(26)23-18-10-6-16(7-11-18)19(25)24-12-2-1-3-13-24/h4-11H,1-3,12-14H2,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDINMXBDMOEVMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=S)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(cyclohexylamino)propyl]-4(3H)-quinazolinone](/img/structure/B4704932.png)
![2-methoxy-N-methyl-5-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4704933.png)


![ethyl 1-[(5-acetyl-3-thienyl)methyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4704952.png)

![4-(2,4-dichlorophenyl)-2-[(4-isobutoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4704970.png)
![7-benzyl-8-[4-(cyclopropylcarbonyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4704980.png)

![N-[3-(aminocarbonyl)phenyl]-3-chlorobenzamide](/img/structure/B4705000.png)
![2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-phenylacetamide](/img/structure/B4705003.png)
![N-(3-ethoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4705012.png)
![1-allyl-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4705015.png)
![methyl 2-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4705030.png)